HIV-1 inhibitor-60

Catalog No.
S548940
CAS No.
M.F
C48H73ClN2O6
M. Wt
809.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HIV-1 inhibitor-60

Product Name

HIV-1 inhibitor-60

IUPAC Name

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

Molecular Formula

C48H73ClN2O6

Molecular Weight

809.6 g/mol

InChI

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(24-23-50(10)11)28-31-13-12-14-32(49)25-31)22-21-46(8)33(41(40)48)15-16-36-45(7)19-18-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)17-20-47(36,46)9/h12-14,25,30,33,35-38,53H,15-24,26-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1

InChI Key

DSNMRZSQABDJDK-PZFKGGKESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSK2838232; GSK-2838232; GSK 2838232.

The exact mass of the compound 4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid is 808.51572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HIV-1 inhibitor-60 (also known as GSK2838232) is a highly potent, second-generation betulinic acid derivative that functions as an HIV-1 maturation inhibitor [1]. Unlike conventional antiretrovirals, it targets the late stage of the viral lifecycle by binding directly to the Gag polyprotein at the capsid-spacer peptide 1 (CA/SP1) junction, preventing proteolytic cleavage and resulting in the release of non-infectious virions [1]. For procurement and formulation selection, its most critical baseline properties include sub-nanomolar in vitro potency (IC50 of 0.25–0.92 nM against wild-type HIV-1) and extreme hydrophobicity (>99.9% plasma protein binding), which specifically positions it as an ideal active pharmaceutical ingredient (API) candidate for advanced, long-acting parenteral depot formulations [2].

Generic substitution with first-generation maturation inhibitors (such as Bevirimat) or standard protease inhibitors fails due to distinct resistance vulnerabilities and mechanistic limitations [1]. Bevirimat exhibits significant virologic non-responsiveness because it loses efficacy against naturally occurring polymorphisms in the Gag SP1 region, such as the V370A mutation[1]. Conversely, standard protease inhibitors target the viral enzyme rather than the Gag substrate, making them unsuitable as benchmarks for substrate-binding assays [2]. HIV-1 inhibitor-60 specifically overcomes these limitations by retaining full activity against Bevirimat-resistant polymorphic strains, making it a non-interchangeable material for broad-spectrum maturation inhibition studies and next-generation formulation development [1].

Superior Antiviral Potency in Multi-Cycle Infection Models

In multi-cycle spreading assays, HIV-1 inhibitor-60 demonstrates an IC50 of 0.25–0.92 nM against HIV-1 isolates, representing a 300-fold increase in potency compared to the first-generation baseline, Bevirimat [1].

Evidence DimensionIn vitro multi-cycle IC50
Target Compound Data0.25–0.92 nM
Comparator Or BaselineBevirimat (First-generation baseline)
Quantified Difference300-fold higher potency
ConditionsMulti-cycle spreading infection assays in MT-4 cells

Sub-nanomolar potency allows formulators to design low-dose, long-acting delivery systems that are impossible with less potent first-generation analogs.

Broad-Spectrum Efficacy Against Bevirimat-Resistant Gag Polymorphisms

First-generation maturation inhibitors fail against naturally occurring HIV-1 Gag polymorphisms, which severely limits their clinical and experimental utility [1]. HIV-1 inhibitor-60 retains full inhibitory activity against Bevirimat-resistant Gag V370A mutants, achieving a reliable in vitro protein-adjusted IC90 of 6.4 nM [2].

Evidence DimensionActivity against Gag V370A mutant HIV-1
Target Compound DataFull activity retained (IC90 = 6.4 nM)
Comparator Or BaselineBevirimat (Complete loss of efficacy)
Quantified DifferenceComplete restoration of viral inhibition
ConditionsIn vitro viral replication assays with human serum albumin

Procurement of this specific compound is essential for virology workflows targeting polymorphic HIV-1 strains that evade older maturation inhibitors.

Formulation Compatibility for Long-Acting Parenteral Delivery

The extreme hydrophobicity and >99.9% plasma protein binding of HIV-1 inhibitor-60 make it uniquely compatible with long-acting parenteral platforms [1]. Unlike traditional water-soluble antiretrovirals that require daily dosing, this compound has been successfully formulated into subdermal implants using human serum albumin excipients, maintaining stable release profiles without losing its 6.4 nM IC90 efficacy [1].

Evidence DimensionSuitability for long-acting implant release
Target Compound DataCompatible with sustained subdermal release (maintains IC90 of 6.4 nM)
Comparator Or BaselineStandard water-soluble antiretrovirals (Require daily dosing formulations)
Quantified DifferenceEnables multi-month parenteral depot formulation
ConditionsIn vitro release studies in PBS and human plasma at 37 °C

Drives selection for materials science and pharmaceutical engineering teams developing next-generation, ultra-long-acting antiretroviral implants.

Mechanistic Orthogonality for High-Throughput Screening Workflows

Unlike standard protease inhibitors that bind the viral protease enzyme active site, HIV-1 inhibitor-60 binds directly to the Gag polyprotein substrate at the CA/SP1 junction [1]. This orthogonal mechanism ensures zero cross-resistance with standard protease inhibitors, establishing it as a critical control material in high-throughput screening for novel antiretrovirals [1].

Evidence DimensionMolecular binding target
Target Compound DataGag polyprotein substrate (CA/SP1)
Comparator Or BaselineStandard Protease Inhibitors (Enzyme active site)
Quantified DifferenceComplete mechanistic orthogonality
ConditionsHigh-throughput screening and resistance profiling assays

Essential for virology labs requiring a mechanistically distinct benchmark to validate orthogonal drug discovery workflows.

Long-Acting Parenteral Formulation Development

Due to its extreme hydrophobicity and sub-nanomolar potency, HIV-1 inhibitor-60 is the optimal active pharmaceutical ingredient (API) for developing subdermal implants and sustained-release depot injections [1]. It allows pharmaceutical engineers to achieve stable, long-term release kinetics that are unachievable with water-soluble analogs [1].

Antiviral Resistance Profiling and Mechanism Studies

The compound serves as a benchmark substrate-binding inhibitor to study Gag CA/SP1 cleavage dynamics[2]. It is specifically required for virology workflows focusing on overcoming protease inhibitor and Bevirimat resistance, particularly against Gag V370A polymorphic strains [2].

Substrate-Targeted Drug Design and Structural Biology

As a highly potent second-generation betulinic acid derivative, it is a primary reference compound for structural biology and medicinal chemistry programs [2]. It is used to map the six-helix bundle conformation of the Gag hexamer, guiding the design of third-generation maturation inhibitors [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

808.5157157 Da

Monoisotopic Mass

808.5157157 Da

Heavy Atom Count

57

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
Hatcher, Mark Andrew; Johns, Brian Alvin; Martin, Michael Tolar; Tabet, Elie Amine; Tang, Jun.  Preparation of betulin derivatives for the treatment of HIV, PCT Int. Appl. (2013), WO 2013090664 A1 20130620.

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